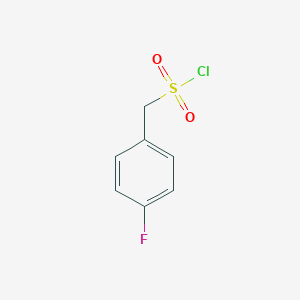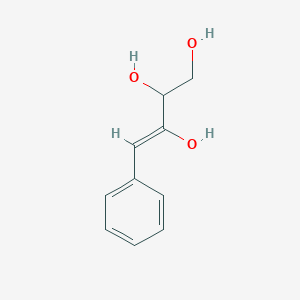
(Z)-4-phenylbut-3-ene-1,2,3-triol
説明
(Z)-4-phenylbut-3-ene-1,2,3-triol, also known as resveratrol, is a natural polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has gained significant attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
The mechanism of action of (Z)-4-phenylbut-3-ene-1,2,3-triol is complex and not fully understood. It is believed to exert its effects through multiple pathways, including the activation of sirtuins, a family of proteins involved in cellular metabolism and aging. Resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. Additionally, it has been shown to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Resveratrol has been shown to have numerous biochemical and physiological effects. It has antioxidant properties, which protect cells from oxidative damage caused by free radicals. It also has anti-inflammatory properties, which reduce inflammation in the body. Resveratrol has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial for individuals with diabetes. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving blood lipid levels.
実験室実験の利点と制限
One advantage of (Z)-4-phenylbut-3-ene-1,2,3-triol for lab experiments is its availability. It can be easily synthesized or extracted from natural sources, making it readily accessible for research purposes. Additionally, it has a relatively low toxicity profile, making it safe for use in animal and cell studies. However, one limitation of this compound is its low bioavailability. It has poor solubility in water, which limits its absorption and distribution in the body. This can make it challenging to achieve therapeutic concentrations in vivo.
将来の方向性
There are numerous future directions for (Z)-4-phenylbut-3-ene-1,2,3-triol research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Researchers are also exploring the use of this compound as a neuroprotective agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in developing new formulations of this compound that improve its bioavailability and therapeutic efficacy.
Conclusion:
This compound, or this compound, is a natural polyphenolic compound found in various plants. It has gained significant attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Resveratrol can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. It has been extensively studied for its potential health benefits and has been shown to have numerous biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are numerous future directions for research in this area.
科学的研究の応用
Resveratrol has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. Resveratrol also has neuroprotective effects and has been shown to improve cognitive function in animal studies. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving blood lipid levels.
特性
IUPAC Name |
4-phenylbut-3-ene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDPQZPRLPFVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


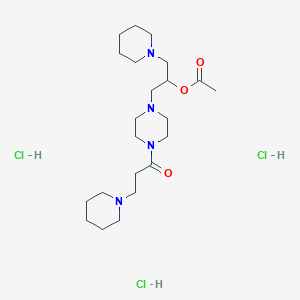

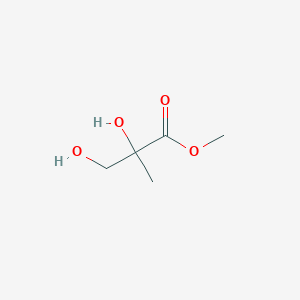
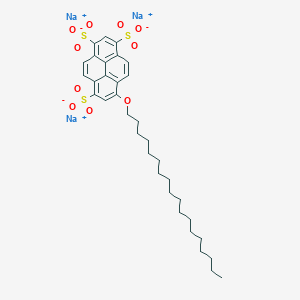
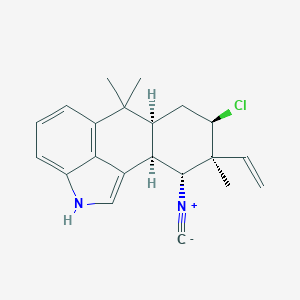


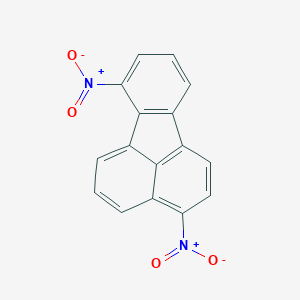



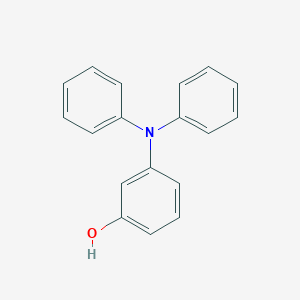
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
